![molecular formula C10H10O2 B1583915 3,4-Dihydro-2H-benzo[b]oxepin-5-one CAS No. 6786-30-7](/img/structure/B1583915.png)
3,4-Dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
3,4-Dihydro-2H-benzo[b]oxepin-5-one is a seven-membered oxygen-containing heterocyclic compound featuring a benzannulated oxepinone core. Its structure consists of a benzene ring fused to a partially saturated oxepinone ring (C₉H₈O₂). This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. Its reactivity is influenced by the electron-deficient ketone group and the strained oxepane ring, enabling participation in cycloadditions, nucleophilic substitutions, and ring-opening reactions .
Preparation Methods
Preparation via Tandem Oxidation and Iodolactonization
Method Description
A highly efficient methodology involves the tandem oxidation of 2-O-tethered alkenyl benzaldehydes to the corresponding acids, followed by iodolactonization mediated by copper(I) iodide (CuI) and tertiarybutylhydroperoxide (TBHP) in acetonitrile at 70 °C. This process converts aldehydes into benzodioxepinones, including 3,4-dihydro-2H-benzo[b]oxepin-5-one derivatives, in moderate to good yields (typically around 60-70%).
Experimental Procedure
- Starting with substituted 2-hydroxybenzaldehyde derivatives, the reaction mixture includes CuI (catalyst), TBHP (oxidant), and acetonitrile as solvent.
- The reaction proceeds at 70 °C under nitrogen atmosphere.
- After completion (monitored by TLC), the reaction mixture is worked up by extraction and purified by column chromatography.
Reaction Scheme and Yields
Starting Material | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
---|---|---|---|---|---|---|
2-O-tethered alkenyl benzaldehydes | CuI | TBHP | Acetonitrile | 70 | 61-70 | Moderate to good yields |
This method also allows post-synthetic modifications such as conversion of iodolactone functionalities to thiocyanate, azide, thioether, and triazole derivatives, expanding the utility of the synthesized oxepinones.
Preparation via Alkylation of 2-Hydroxybenzaldehydes
Method Description
Substituted 2-hydroxybenzaldehydes can be alkylated with allylic or propargylic halides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere at room temperature. This generates O-alkylated benzaldehyde intermediates, which can be further cyclized to form the oxepinone ring.
Experimental Procedure
- A suspension of K2CO3 (3 equiv) in DMF is prepared under N2.
- Substituted 2-hydroxybenzaldehyde (1 equiv) and alkyl halide (1.5 equiv) are added.
- The mixture is stirred at room temperature for 12–20 hours.
- The reaction progress is monitored by TLC.
- After completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
Representative Substrates and Products
Substituted 2-Hydroxybenzaldehyde | Alkyl Halide | Temp (°C) | Time (h) | Yield (%) | Product Type |
---|---|---|---|---|---|
Various substituted derivatives | 3-chloro-2-methylprop-1-ene | Room temp | 12–20 | Not specified | O-alkylated benzaldehydes |
2-hydroxybenzaldehyde | (3-bromoprop-1-yn-1-yl)trimethylsilane | Room temp | 12 | Not specified | Propargyl ether derivatives |
These intermediates serve as precursors for further cyclization to this compound derivatives.
Base-Induced Condensation-Cyclization
Method Description
Condensation-cyclization of 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones with methyl 2-cyano-3,3-dimethylthioacrylate or related compounds in DMF using powdered potassium hydroxide (KOH) as base has been reported. This method efficiently constructs derivatives of benzo[b]oxepinones, including this compound core structures.
Experimental Procedure
- Mix 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-one (1 mmol), methyl 2-cyano-3,3-dimethylthioacrylate (1 mmol), and powdered KOH (2 mmol) in DMF (8 mL).
- Stir the mixture at room temperature or slightly elevated temperature for 3 hours.
- Pour the reaction mixture onto crushed ice, neutralize with dilute HCl.
- Filter and wash the precipitate to obtain the product.
Reaction Outcomes
This method is concise and allows access to functionalized oxepinone derivatives.
Transition Metal-Catalyzed Tandem C-N Coupling and Carbonylation
Method Description
A tandem transformation involving copper-catalyzed C-N coupling followed by C-H carbonylation under carbon monoxide atmosphere has been developed to synthesize benzo-1,4-oxazepine derivatives, closely related to benzo[b]oxepin-5-one frameworks.
Experimental Procedure
- React 2-aminobenzaldehyde derivatives with (1-chloro-vinyl)-benzene in the presence of CuI (10 mol %), ligand (10 mol %), and cesium carbonate (Cs2CO3, 2 equiv) in DMSO.
- Conduct the reaction under CO atmosphere at 100 °C for 10 hours.
- Work up by extraction and purification via column chromatography.
Reaction Data
Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
CuI (10%) | L1 (10%) | Cs2CO3 | DMSO | 100 | 10 | 81 | High yield, mild conditions |
This method provides efficient access to pharmaceutically relevant oxepinone derivatives.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Temperature | Time | Yield Range | Notes |
---|---|---|---|---|---|
Tandem oxidation and iodolactonization | 2-O-tethered alkenyl benzaldehydes, CuI, TBHP, acetonitrile | 70 °C | Several hours | 60-70% | Allows post-synthetic functionalization |
Alkylation of 2-hydroxybenzaldehydes | K2CO3, DMF, alkyl halides | Room temp | 12-20 h | Not specified | Provides key intermediates |
Base-induced condensation-cyclization | 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones, KOH, DMF | RT or mild heating | 3 h | Moderate to good | Efficient for functionalized derivatives |
Cu-catalyzed tandem C-N coupling/carbonylation | CuI, ligand, Cs2CO3, DMSO, CO atmosphere | 100 °C | 10 h | ~81% | High-yielding, pharmaceutically relevant |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-benzo[b]oxepin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxepin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological properties, such as sedative-hypnotic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. For instance, benzoxepin derivatives have been shown to interact with benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux . This interaction can result in sedative-hypnotic effects, making the compound of interest in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Six-Membered Heterocycles
- 3,4-Dihydro-2H-benzo[b][1,4]oxazines These compounds feature a six-membered ring with one oxygen and one nitrogen atom. Unlike the oxepinone’s seven-membered ring, the smaller ring size increases ring strain, enhancing reactivity in domino reactions (e.g., aza-Piancatelli/hetero-Michael additions) . Biological studies highlight their prevalence in pharmacologically active agents, such as kinase inhibitors.
- 3,4-Dihydro-1H-benzo[b]azepin-2,5-dione Replacing oxygen with nitrogen in the heterocycle (azepinone) introduces basicity and hydrogen-bonding capacity. For example, oxime ether derivatives like (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one are synthesized via reactions with O-methylhydroxylamine, emphasizing the azepinone’s versatility in medicinal chemistry .
Substituent-Modified Oxepinones
- This derivative is classified under HS code 2932999000 as an oxygen-containing heterocycle, underscoring its industrial relevance .
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Chlorine substitution (CAS 103501-83-3) introduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution. This compound is utilized in agrochemical research due to its stability and halogen-directed functionalization .
Fused-Ring Analogs
- 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one Naphthalene fusion (C₁₄H₁₂O₂, CAS 16563-58-9) increases molecular weight (212.248 g/mol) and aromatic surface area, improving π-π stacking interactions in materials science applications. The extended conjugation shifts UV-Vis absorption spectra compared to simpler oxepinones .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3,4-Dihydro-2H-benzo[b]oxepin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 152.16 g/mol
- CAS Number : 2509-69-5
- Topological Polar Surface Area : 26.3 Ų
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
-
Receptor Modulation :
- It interacts with neurotransmitter receptors, particularly serotonin receptors, which are crucial for mood regulation and neuropharmacology.
-
Ion Channel Modulation :
- Preliminary studies suggest that it may influence ion channels, impacting neuronal excitability and signaling pathways.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
Anticancer Activity
This compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has shown potential in reducing tumor necrosis factor-alpha (TNF-a) secretion in RAW264.7 macrophages, indicating its anti-inflammatory properties. This suggests a role in managing inflammatory conditions .
Neuroprotective Effects
Research indicates that it may offer neuroprotective effects, particularly in models of traumatic brain injury. These findings support its potential application in treating neurodegenerative diseases .
Summary of Biological Activities
Activity Type | Findings |
---|---|
Anticancer | Inhibits proliferation in MDA-MB-231 breast cancer cells; induces apoptosis and cell cycle arrest. |
Anti-inflammatory | Reduces TNF-a secretion in RAW264.7 macrophages; potential for treating inflammatory diseases. |
Neuroprotective | Exhibits protective effects in traumatic brain injury models; potential for neurodegenerative disease therapies. |
Case Study: Anticancer Activity
In a detailed evaluation of dibenzo[b,f]oxepine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells at low concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic agent .
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of the compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress, suggesting its potential use in therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 3,4-Dihydro-2H-benzo[b]oxepin-5-one?
Answer: Two validated methods include:
- Claisen-Schmidt Condensation : A multi-component reaction using substituted acetophenones and α,β-unsaturated ketones under basic conditions (e.g., KOH/EtOH), achieving yields up to 97% after recrystallization .
- Cross-Metathesis : Transition-metal-catalyzed (e.g., Grubbs catalyst) coupling of olefin precursors, optimized for regioselective cyclization . Characterization : Use -NMR (aromatic proton shifts at δ 6.8–7.4 ppm) and IR (C=O stretch at ~1680 cm) to confirm the oxepinone core. Compare with NIST spectral data for validation .
Q. How can researchers ensure structural fidelity during synthesis?
Answer:
- X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., boat vs. chair) and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] at m/z 191.23 for CHNO) and isotopic patterns .
- Comparative Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to match retention times with authenticated standards .
Q. What analytical techniques are critical for assessing stability under varying pH conditions?
Answer:
- Kinetic Studies : Perform accelerated degradation tests (pH 1–13, 37°C) with UV-Vis monitoring (λ 270–290 nm) to track ring-opening or oxidation.
- LC-MS/MS : Identify degradation products (e.g., dihydroxybenzene derivatives) and propose degradation pathways .
Q. How should researchers design initial biological activity screening?
Answer:
- In Silico Docking : Prioritize targets (e.g., GABA receptors) using molecular docking (AutoDock Vina) based on structural similarity to benzodiazepine analogs .
- In Vitro Assays : Test neuroactivity in primary neuron cultures (IC determination) and cytotoxicity in HEK293 cells (MTT assay) .
Advanced Research Questions
Q. How can researchers resolve regioselectivity challenges in electrophilic substitution reactions?
Answer:
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic attack sites (C-7 vs. C-8). Electron density maps show higher reactivity at C-7 due to conjugation with the oxepinone carbonyl .
- Directing Groups : Introduce temporary substituents (e.g., bromine at C-8) to steer Friedel-Crafts alkylation or nitration .
Q. What methodologies address contradictions in reported biological activity data of substituted derivatives?
Answer:
- Comparative Binding Assays : Use radioligand displacement (e.g., -flumazenil for GABA) to reconcile discrepancies between in vitro and cell-based studies .
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS in hepatocyte models, which may explain off-target effects .
Q. How can computational models predict reactivity in multi-step synthesis?
Answer:
- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., Chematica) to optimize routes for derivatives like 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, minimizing side reactions .
- Transition-State Modeling : Simulate activation energies for key steps (e.g., ring-closing metathesis) using Gaussian09 to refine catalyst selection .
Q. What strategies improve yields in multi-component reactions for fused-ring analogs?
Answer:
- Solvent Optimization : Use DMF/THF mixtures (3:1) to balance solubility and reaction kinetics for intermediates like diketo-acids .
- Catalyst Screening : Test Pd(OAc)/XPhos systems for Suzuki couplings with aryl boronic acids, achieving >85% yields for C-3 functionalized derivatives .
Q. How do substituents (e.g., halogens, methylamino) influence photophysical properties?
Answer:
Properties
IUPAC Name |
3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMEDNZPJADJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311279 | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-30-7 | |
Record name | 6786-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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